1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide
Description
Significance of Imidazopyridine Scaffolds in Modern Medicinal Chemistry and Materials Science
The imidazopyridine scaffold, a fusion of imidazole (B134444) and pyridine (B92270) rings, is recognized as a "privileged scaffold" in medicinal chemistry due to its capacity to bind to a wide array of biological targets. acs.orgresearchgate.net This versatility has led to the development of numerous compounds with diverse therapeutic applications. Imidazopyridine derivatives have been extensively investigated as potential anti-cancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents. nih.govnih.govtandfonline.comwaocp.org Their unique structural and electronic properties facilitate interactions with enzymes and receptors, making them key pharmacophore motifs in drug discovery and optimization. researchgate.net
In materials science, the photophysical properties of certain imidazopyridine derivatives have garnered attention. mdpi.com Their structural character and potential for luminescence make them candidates for applications in organic light-emitting diodes (OLEDs) and as sensors. mdpi.com The adaptability of the imidazopyridine ring system allows for the synthesis of large libraries of derivatives, which can be screened for a wide range of therapeutic and technological applications.
Classification and Structural Diversity of Imidazo[4,5-c]pyridine Derivatives in Academic Research
Imidazopyridines exist in various isomeric forms depending on the arrangement of the fused rings and the position of the nitrogen atoms. The imidazo[4,5-c]pyridine isomer is of particular interest due to its structural resemblance to endogenous purines like adenine (B156593) and guanine. researchgate.net This bioisosteric relationship allows these compounds to interact with biological targets that typically bind purines, such as protein kinases. rjraap.com
Academic research has explored a wide array of derivatives based on the imidazo[4,5-c]pyridine core. Modifications are often made at various positions on the bicyclic ring system to modulate biological activity, selectivity, and pharmacokinetic properties. For example, different substituents on the imidazole or pyridine portions of the molecule have led to the discovery of potent inhibitors of specific enzymes or viruses. nih.govnih.gov The structural diversity is a key theme, with research focusing on compounds like imidazo[4,5-c]pyridin-2-ones and various N- and C-substituted analogues. acs.orgnih.gov
The synthesis of these diverse derivatives often involves multi-step processes, starting from substituted diaminopyridines. Researchers have developed various synthetic routes to access these complex molecules, including oxidative cyclization methods. nih.gov
Rationale for Dedicated Investigation of 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide
The dedicated investigation of this compound stems from the established biological potential of its core scaffold. The "ol" (hydroxyl) group at the 4-position and the specific imidazo[4,5-c]pyridine framework suggest potential interactions with key biological targets, particularly protein kinases, where hydroxyl groups can form crucial hydrogen bonds. acs.orgnih.gov
The formulation of this compound as a hydrobromide salt is a deliberate and common strategy in medicinal chemistry. Nitrogen-containing heterocyclic compounds are often basic and can have poor aqueous solubility or stability. Converting them into a salt, such as a hydrobromide, typically enhances their solubility, stability, and ease of handling in a laboratory setting, which is crucial for accurate biological screening and preclinical studies.
While extensive research on this specific salt is not widely available in public literature, its existence points towards its role as a research chemical or an intermediate in the synthesis of more complex molecules. The rationale for its investigation is therefore based on the potent biological activities observed in closely related analogues and the practical advantages conferred by its salt form for research and development. For instance, various imidazo[4,5-c]pyridine derivatives have shown significant activity as inhibitors of kinases involved in cancer progression and as potent antiviral agents. nih.govnih.govnih.gov
Detailed Research Findings on Imidazo[4,5-c]pyridine Derivatives
Table 1: Kinase Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives against Glioblastoma
| Compound | Target Kinase | IC₅₀ (μM) | Antiproliferative Activity on U87 cells (IC₅₀, μM) |
| 1d | Src | 0.86 | 13.06 |
| 1e | Src | 0.65 | 11.24 |
| 1q | Fyn | 0.73 | 14.28 |
| 1s | Src | 0.34 | 7.51 |
| 1s | Fyn | 0.28 | 7.51 |
Data sourced from a study on novel Src family kinase inhibitors for glioblastoma. The compounds listed are substituted 1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives. nih.gov
Table 2: Antiviral Activity of Substituted Imidazo[4,5-c]pyridines against Hepatitis C Virus (HCV)
| Compound | EC₅₀ (μM) | Selectivity Index (SI) |
| BPIP | 1.6 (CSFV) | >63 |
| 46 | 0.10 (HCV) | 1080 |
EC₅₀ represents the concentration for 50% effective inhibition. BPIP is 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine, and compound 46 is 2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine. nih.govnih.gov
Table 3: Cathepsin S Inhibitory Activity of Imidazo[4,5-c]pyridine-4-carbonitrile Derivatives
| Compound Feature | Target | Activity |
| Basic Nitrogen pKa 6-8 | Cathepsin S | Excellent cell-based Lip10 activity |
This research focused on optimizing compounds to maintain cellular activity while avoiding undesired tissue sequestration by adjusting the pKa of a basic nitrogen atom. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
1,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C6H5N3O.BrH/c10-6-5-4(1-2-7-6)8-3-9-5;/h1-3H,(H,7,10)(H,8,9);1H |
InChI Key |
JGKJFEHOQDAXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=N2.Br |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazo 4,5 C Pyridin 4 Ol Hydrobromide and Its Analogues
Historical Evolution of Imidazopyridine Synthesis Strategies
The development of synthetic routes to imidazopyridines dates back to the early 20th century. One of the pioneering methods was established in 1925 by Tschitschibabin, which involved the reaction of 2-aminopyridine (B139424) with bromoacetaldehyde (B98955) at high temperatures (150-200°C) in a sealed tube to produce imidazo[1,2-a]pyridines, albeit in modest yields. e3s-conferences.org Another early approach involved heating 2,3-aminopyridine derivatives with acetic anhydride. mdpi.com
Historically, the most prevalent strategies for constructing the imidazo[4,5-b] and imidazo[4,5-c]pyridine systems have been condensation-dehydration reactions. mdpi.com These classical methods typically involve reacting a diaminopyridine precursor, such as pyridine-3,4-diamine for the [4,5-c] isomer, with carboxylic acids or their equivalents like orthoesters. nih.govmdpi.com These reactions often necessitated harsh conditions, including high temperatures and the use of strong acids or dehydrating agents, to facilitate the cyclization and formation of the imidazole (B134444) ring. mdpi.com Similarly, condensation with aldehydes followed by an oxidative step was a common pathway to achieve the desired aromatic heterocyclic system. mdpi.comnih.gov These foundational methods, while effective, often suffered from drawbacks such as low yields, limited substrate scope, and the need for severe reaction conditions.
Conventional Synthetic Routes for 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide Precursors
The synthesis of the imidazo[4,5-c]pyridine core, the foundational structure of this compound, traditionally relies on the cyclization of appropriately substituted diaminopyridines.
Condensation Reactions Involving Diaminopyridine Derivatives
The most direct and conventional route to the imidazo[4,5-c]pyridine scaffold is the condensation of a 3,4-diaminopyridine (B372788) derivative with a one-carbon electrophile. nih.gov This can be a carboxylic acid, an aldehyde, or an orthoester. For instance, the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid, when boiled under reflux, yields 7-methyl-3H-imidazo[4,5-c]pyridine. nih.govmdpi.com This method exemplifies the classic approach of using a carboxylic acid to introduce the C2 carbon of the imidazole ring.
Alternatively, aldehydes can be used in an oxidative cyclocondensation reaction. The reaction of 3,4-diaminopyridine with various benzaldehydes can proceed to form the corresponding 2-aryl-imidazo[4,5-c]pyridines. nih.gov This process involves the initial formation of an intermediate which is then oxidized to the final aromatic product. nih.gov
A summary of representative conventional condensation reactions is presented below.
| Starting Materials | Reagents/Conditions | Product Scaffold | Reference(s) |
| 5-Methyl-3,4-diaminopyridine | 100% Formic Acid, Reflux | 7-Methyl-3H-imidazo[4,5-c]pyridine | nih.govmdpi.com |
| 3,4-Diaminopyridine | Benzaldehyde, p-Benzoquinone (oxidant) | 2-Phenylimidazo[4,5-b]pyridine | nih.gov |
| 3,4-Diaminopyridine | Na2S2O5 adduct of Benzaldehyde | 5H-Imidazo[4,5-c]pyridines | nih.gov |
| 2,3-Diaminopyridine (B105623) | Triethyl Orthoformate, HCl | Imidazo[4,5-b]pyridine | mdpi.com |
Approaches Utilizing α-Haloketones for Imidazopyridine Formation
The reaction between a 2-aminopyridine and an α-halogenated carbonyl compound is a cornerstone of imidazopyridine synthesis, particularly for the imidazo[1,2-a]pyridine (B132010) isomer. e3s-conferences.orgnih.gov The mechanism involves two key steps: an initial nucleophilic substitution, where the endocyclic pyridine (B92270) nitrogen of the 2-aminopyridine attacks the carbon bearing the halogen, displacing it to form a pyridinium (B92312) salt intermediate. e3s-conferences.org This is followed by an in-situ cyclization, where the exocyclic amino group attacks the carbonyl carbon, leading to the formation of the five-membered imidazole ring after dehydration. e3s-conferences.org
While this method is highly effective for the imidazo[1,2-a] scaffold, its direct application to form the imidazo[4,5-c] system, which starts from a 3,4-diaminopyridine, is not the standard approach. However, the fundamental reaction showcases a classic strategy for imidazole ring annulation onto a pyridine core. Refinements to the original Tschitschibabin method include the use of a base like sodium bicarbonate under milder conditions to improve reaction efficiency. e3s-conferences.org
Contemporary Catalytic Approaches and Green Chemistry Principles in Synthesis
Modern synthetic chemistry has seen a shift towards more efficient, sustainable, and atom-economical methods. The synthesis of imidazopyridines has benefited significantly from these advancements, with the development of sophisticated catalytic systems and the application of green chemistry principles.
Transition Metal-Catalyzed Cyclization and Coupling Reactions
Transition-metal catalysis has provided powerful tools for constructing the imidazopyridine skeleton and for its subsequent functionalization. nih.gov Palladium- and copper-based catalysts are frequently employed in these transformations. nih.gov For instance, palladium-catalyzed amidation reactions using ligands like Xantphos have been described for the synthesis of imidazo[4,5-b]pyridines. researchgate.net Furthermore, palladium catalysis has been utilized in urea (B33335) cyclization reactions to generate imidazo[4,5-c]pyridin-2-one derivatives, using specific phosphine (B1218219) ligands like dppb (1,4-bis(diphenylphosphino)butane) to direct the reaction. researchgate.net
Cross-coupling reactions, such as the Suzuki coupling, have proven effective for introducing aryl or other substituents onto the imidazopyridine core, enabling the creation of diverse libraries of analogues. nih.gov Copper-catalyzed reactions have also emerged as a valuable strategy. For example, a one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using copper(I) bromide as a catalyst and air as the oxidant highlights a move towards more environmentally benign processes. organic-chemistry.org These catalytic methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to conventional routes. nih.govnih.gov
| Catalytic System | Reaction Type | Product Scaffold | Key Feature | Reference(s) |
| Palladium / dppb | Urea Cyclization | Imidazo[4,5-c]pyridin-2-one | Ligand-directed synthesis | researchgate.net |
| Palladium / Xantphos | Amidation | Imidazo[4,5-b]pyridine | C-N bond formation | researchgate.net |
| (A-taphos)2PdCl2 | Suzuki Coupling | Functionalized Imidazo[4,5-b]pyridines | C-C bond formation for derivatization | nih.gov |
| CuBr | Oxidative Cyclization | Imidazo[1,2-a]pyridines | Uses air as a green oxidant | organic-chemistry.org |
Multicomponent Reaction (MCR) Strategies for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient and sustainable synthetic strategy. nih.gov They are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making them ideal for creating libraries of compounds for drug discovery. nih.govresearchgate.net
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for the synthesis of imidazo-fused heterocycles, particularly imidazo[1,2-a]pyridines. researchgate.net This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, often catalyzed by a Lewis acid such as scandium triflate. Efforts to make these reactions more environmentally friendly include the use of green solvents like eucalyptol. researchgate.net While many reported MCRs lead to the imidazo[1,2-a] isomer, the underlying principles are being extended to other scaffolds. A notable example is a one-pot, multicomponent copper-catalyzed reaction that transforms commercial pyridinamines, aldehydes, and an azide (B81097) source into valuable imidazo[4,5-b]pyridines, demonstrating the power of MCRs for assembling the specific isomeric core relevant to 1H-Imidazo[4,5-c]pyridin-4-ol. researchgate.net
Eco-Friendly and Ultrasound-Assisted Synthesis Techniques
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the imidazopyridine family. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One notable eco-friendly approach involves the condensation of a diaminopyridine with an aldehyde or carboxylic acid derivative. A particularly green method for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines, a related isomer, utilizes water as the solvent and air as the oxidant, completely avoiding harsh reagents. researchgate.netcapes.gov.br This reaction involves the cyclocondensation of 2,3-diaminopyridine with various aryl aldehydes under thermal conditions. researchgate.netcapes.gov.br The applicability of this water-based, air-oxidative method to the synthesis of the 1H-imidazo[4,5-c]pyridine core from 3,4-diaminopyridine precursors is an area of active investigation.
Another sustainable solvent choice is polyethylene (B3416737) glycol (PEG), which has been successfully used in the synthesis of more complex molecules containing the imidazo[4,5-b]pyridine core. researchgate.net PEG is non-toxic, biodegradable, and can be recycled, making it an attractive medium for greener chemical processes. researchgate.net
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of imidazopyridines. For instance, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been achieved through both conventional and microwave-assisted methods, with the latter showing significantly reduced reaction times and higher yields. researchgate.net The one-pot synthesis of imidazo[1,2-a]pyridines has also been efficiently conducted using microwave irradiation, demonstrating the broad utility of this technique. mdpi.com
Ultrasound-assisted synthesis is another energy-efficient technique that enhances reaction rates through acoustic cavitation. While extensively studied for the synthesis of imidazo[1,2-a]pyridines acs.orgscispace.com and other imidazole-based compounds nih.govnih.gov, its application to the 1H-imidazo[4,5-c]pyridine system is less documented. However, the success in related scaffolds suggests its high potential. For example, a metal-catalyst-free, ultrasound-accelerated method for the regioselective iodination of imidazo[1,2-a]pyridines in a green alcohol solvent has been reported, highlighting the potential for clean and efficient functionalization. acs.org
The following table summarizes various eco-friendly synthetic approaches for imidazopyridine derivatives.
| Technique | Isomer | Key Features | Reference(s) |
| Aqueous Synthesis | Imidazo[4,5-b]pyridine | Water as solvent, air as oxidant | researchgate.net, capes.gov.br |
| PEG-mediated Synthesis | Imidazo[4,5-b]pyridine | Recyclable, non-toxic solvent | researchgate.net |
| Microwave-Assisted | Imidazo[4,5-b]pyridine | Reduced reaction times, higher yields | researchgate.net |
| Ultrasound-Assisted | Imidazo[1,2-a]pyridine | Metal-free, accelerated reaction rates | acs.org |
Regioselective and Stereoselective Synthesis of this compound
Regioselectivity is crucial in the synthesis of substituted imidazo[4,5-c]pyridines, as multiple isomers can be formed. The primary method for controlling regioselectivity in the formation of the core scaffold is through the use of appropriately substituted pyridine precursors. The synthesis of 1H-imidazo[4,5-c]pyridin-4-ol requires a 3,4-diaminopyridine with a hydroxyl group (or a precursor) at the 5-position (which becomes the 4-position in the final product).
A common strategy for constructing the 1H-imidazo[4,5-c]pyridine ring system involves the cyclization of 3,4-diaminopyridine with various reagents. For example, reaction with formic acid yields the parent 1H-imidazo[4,5-c]pyridine, while reaction with aldehydes or carboxylic acids can introduce substituents at the 2-position. mdpi.comnih.gov The synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine illustrates how the substituent pattern on the starting diamine dictates the final product structure. mdpi.comnih.gov
Once the core is formed, subsequent functionalization, such as alkylation, can also present regioselectivity challenges. The imidazo[4,5-c]pyridine system has multiple nitrogen atoms that can be alkylated. Studies on the alkylation of 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide under basic conditions have shown that the reaction predominantly occurs at the N5 position of the pyridine ring. nih.gov This regioselectivity was confirmed through 2D-NOESY and HMBC NMR experiments, which are powerful tools for structure elucidation. nih.gov
The synthesis of imidazo[4,5-c]pyridin-4-one derivatives, which are tautomers of the target 4-ol compound, provides significant insight. These compounds are synthesized from substituted 3-amino-4-nitropyridin-2-ols, where the regiochemistry is set by the starting material. nih.gov
Stereoselectivity is generally not a factor in the synthesis of the 1H-imidazo[4,5-c]pyridin-4-ol core itself, as it is a planar, achiral molecule. However, stereoselectivity becomes important when introducing chiral substituents or synthesizing analogues with stereocenters on their side chains. In such cases, standard stereocontrolled synthesis techniques would be employed.
Post-Synthetic Modifications and Functionalization of the Core Scaffold
Post-synthetic modification of the 1H-imidazo[4,5-c]pyridine core is a versatile strategy for creating a library of analogues with diverse properties. Direct C-H functionalization is a powerful and atom-economical method for introducing new substituents onto the heterocyclic ring. While much of the research in this area has focused on the imidazo[1,2-a]pyridine isomer, the principles can be extended to the [4,5-c] scaffold. researchgate.netnih.govrsc.orgcolab.ws
Key functionalization reactions include:
Halogenation: The introduction of halogen atoms (I, Br, Cl) serves as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). For instance, 4-chloro-1H-imidazo[4,5-c]pyridine derivatives have been synthesized and can serve as precursors to 4-hydroxy derivatives via nucleophilic substitution. ontosight.ai
Alkylation and Arylation: Direct C-H alkylation or arylation can introduce carbon-based substituents at various positions. These reactions are often catalyzed by transition metals or proceed through radical mechanisms. mdpi.comrsc.org
N-Alkylation: As mentioned previously, the nitrogen atoms on the scaffold can be selectively alkylated to modify the compound's properties. The predominant formation of N5-alkylated products from 5H-imidazo[4,5-c]pyridines has been demonstrated. nih.gov
Introduction of Heteroatoms: Functional groups containing nitrogen, oxygen, or sulfur can be introduced. For example, visible light-promoted C-H thiocyanation and selenocyanation have been achieved on the imidazo[1,2-a]pyridine scaffold. nih.gov
The synthesis of imidazo[4,5-c]pyridin-4-one derivatives highlights a key transformation. nih.gov These compounds can potentially be converted to the target 4-ol tautomer, or the pyridinone nitrogen can be functionalized to produce a range of N-substituted analogues. nih.gov
The following table provides examples of functionalization reactions applied to imidazopyridine scaffolds, which could be adapted for the 1H-imidazo[4,5-c]pyridin-4-ol core.
| Reaction Type | Position | Isomer Studied | Potential Application for Target Scaffold | Reference(s) |
| Iodination | C3 | Imidazo[1,2-a]pyridine | Introduction of a handle for cross-coupling | acs.org |
| Alkylation | N5 | Imidazo[4,5-c]pyridine | Modification of solubility and biological activity | nih.gov |
| C-H Aminomethylation | C3 | Imidazo[1,2-a]pyridine | Introduction of amino side chains | mdpi.comnih.gov |
| C-H Arylation | Various | Pyridines | Synthesis of 2-aryl or other aryl derivatives | nih.gov |
| Nucleophilic Substitution | C4 | Imidazo[4,5-c]pyridine | Conversion of a 4-chloro to a 4-hydroxy group | ontosight.ai |
Advanced Spectroscopic and Crystallographic Characterization of 1h Imidazo 4,5 C Pyridin 4 Ol Hydrobromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals and to confirm the connectivity of the imidazo[4,5-c]pyridine core.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the signals from 1D NMR, a series of 2D experiments would be essential:
COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire carbon skeleton and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, providing insights into the 3D structure and conformation of the molecule.
X-ray Crystallography for Precise Solid-State Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material is single-crystal X-ray crystallography. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the molecular structure, identifying the site of protonation (formation of the hydrobromide salt), and revealing the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Examination of Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding Networks
A definitive analysis of the crystal packing and intermolecular forces for 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide would necessitate single-crystal X-ray diffraction data, which is currently unavailable in the reviewed literature. However, based on the molecular structure, a number of key interactions can be predicted to govern its solid-state assembly.
The molecule possesses several functional groups capable of forming strong hydrogen bonds: the hydroxyl (-OH) group, the secondary amines (N-H) of the imidazole (B134444) ring, and the pyridine (B92270) nitrogen. In the hydrobromide salt, the bromide ion (Br⁻) would act as a primary hydrogen bond acceptor.
Predicted Hydrogen Bonding Network:
N-H···Br⁻: The acidic protons of the protonated imidazole and pyridine rings would be strong hydrogen bond donors to the bromide ion.
O-H···Br⁻: The hydroxyl group would also be a significant hydrogen bond donor.
N-H···O: Intermolecular hydrogen bonding between the imidazole N-H and the hydroxyl oxygen of a neighboring molecule is plausible.
O-H···N: The hydroxyl group could also donate a proton to the pyridine nitrogen of an adjacent molecule.
These interactions would likely lead to the formation of complex three-dimensional supramolecular networks. The planarity of the imidazo[4,5-c]pyridine ring system would also suggest the potential for π-π stacking interactions between aromatic rings, further stabilizing the crystal lattice.
For context, studies on related imidazo[4,5-c]pyridin-2-one derivatives have highlighted the importance of hydrogen bonding in their crystal structures, where amide N-H groups and pyridine nitrogens frequently engage in interactions with surrounding molecules or solvent. nih.gov
Illustrative Data Table of Potential Crystallographic Parameters (Hypothetical):
Since experimental data is not available, the following table is a hypothetical representation of the kind of data that would be obtained from a single-crystal X-ray diffraction study.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 880.2 |
| Z | 4 |
| Hydrogen Bond (D-H···A) | N-H···Br⁻, O-H···Br⁻ |
| π-π Stacking Distance (Å) | 3.6 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for elucidating the absolute configuration and conformational preferences of chiral molecules. For this technique to be applicable, a chiral center must be introduced into the 1H-Imidazo[4,5-c]pyridin-4-ol structure. This could be achieved, for example, by attaching a chiral substituent to one of the nitrogen atoms or to the pyridine ring.
As no specific chiral derivatives of this compound have been reported or studied by ECD in the available literature, a detailed analysis is not possible. However, the principles of such an analysis can be described.
An ECD spectrum measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of the chromophores within the molecule. The imidazo[4,5-c]pyridine core would serve as the primary chromophore.
Research on other chiral imidazole derivatives has demonstrated the utility of ECD in correlating spectral features with molecular structure. rsc.org For instance, the sign and intensity of the Cotton effects in the ECD spectra of these compounds are directly related to their stereochemistry.
Illustrative Data Table of Potential ECD Data for a Hypothetical Chiral Derivative:
If a chiral derivative were synthesized, its ECD spectrum might yield data similar to what is presented in the hypothetical table below.
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition Assignment (Hypothetical) |
| 280 | +15,000 | π → π |
| 250 | -22,000 | π → π |
| 220 | +8,000 | n → π* |
This table is for illustrative purposes only and does not represent actual experimental data.
Chemical Reactivity and Derivatization Strategies for 1h Imidazo 4,5 C Pyridin 4 Ol Hydrobromide
Functionalization at the Imidazole (B134444) and Pyridine (B92270) Moieties
The fused ring system of 1H-imidazo[4,5-c]pyridin-4-ol presents multiple sites for functionalization. The reactivity of the imidazole and pyridine rings differs; the imidazole ring is generally more electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient.
Direct electrophilic aromatic substitution on the 1H-imidazo[4,5-c]pyridin-4-ol core is challenging due to the electron-withdrawing nature of the pyridine nitrogen and the potential for protonation under acidic reaction conditions. However, the imidazole ring is more activated towards electrophiles compared to the pyridine ring. In related imidazo[1,2-a]pyridine (B132010) systems, electrophilic substitution, such as halogenation, nitration, and Friedel-Crafts reactions, typically occurs at the C3 position of the imidazole ring. mdpi.com This regioselectivity is driven by the stability of the resulting cationic intermediate. For 1H-imidazo[4,5-c]pyridin-4-ol, similar reactivity can be anticipated, making the C2 position a likely site for electrophilic attack, although this may require careful optimization of reaction conditions to avoid reaction at the pyridine nitrogen or the hydroxyl group.
Nucleophilic substitution reactions on the unsubstituted heterocyclic core are generally difficult and require the presence of a good leaving group, such as a halogen. Synthetic strategies often involve the initial preparation of a halogenated derivative. For instance, chloro-substituted imidazo[4,5-c]pyridines can be synthesized and subsequently used in nucleophilic substitution reactions. nih.govacs.org Amines, alkoxides, and other nucleophiles can then displace the halide, providing a versatile method for introducing a wide range of functional groups onto the pyridine ring. The positions most amenable to this strategy are those activated by the ring nitrogen, such as the C4 and C6 positions (if a leaving group is present).
Transformations Involving the Hydroxyl Group
The reactivity of the 4-hydroxyl group is intrinsically linked to the keto-enol tautomerism of the pyridinol ring, which often favors the pyridone form. researchgate.net This duality allows for reactions at the oxygen (O-alkylation/acylation) or the ring nitrogen (N-alkylation/acylation).
While direct etherification and esterification of the hydroxyl group are possible, reactions often proceed via the more stable pyridone tautomer, leading to N-functionalization rather than O-functionalization. N-alkylation of the pyridone ring is a common strategy for introducing diversity. nih.gov Palladium-catalyzed C-H carbonylation followed by esterification has also been reported for related imidazo[1,2-a]pyridines, offering an alternative route to introduce ester functionalities onto the heterocyclic scaffold, though this does not directly involve the hydroxyl group. researchgate.net
Table 1: Representative Functionalization Reactions
| Reaction Type | Position | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|---|
| Electrophilic Substitution (e.g., Nitrosylation) | C3 (Imidazole) | tert-butyl nitrite (B80452) (TBN) | Introduction of a nitroso group on the imidazole ring. | researchgate.net |
| Nucleophilic Substitution | C6 (Pyridine) | Aniline (B41778), Pd catalyst (Buchwald Coupling) on a 6-chloro intermediate. | Formation of a C-N bond, attaching an aniline moiety. | acs.org |
| N-Alkylation | N5 (Pyridone) | Alkyl halide, base. | Attachment of an alkyl group to the pyridone nitrogen. | nih.gov |
The electron-deficient nature of the pyridine ring makes it resistant to oxidation. Conversely, the pyridine portion of the imidazo[4,5-c]pyridine scaffold can be reduced. Treatment with reagents such as formic acid in the presence of triethylamine (B128534) can lead to the selective reduction of the pyridine ring, yielding 5-formyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (5-formylspinaceamine). researchgate.net Subsequent acid hydrolysis can remove the formyl group to give the fully reduced tetrahydropyridine (B1245486) derivative. researchgate.net This transformation significantly alters the geometry and electronic properties of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 1H-imidazo[4,5-c]pyridin-4-ol scaffold. researchgate.net These reactions typically require a halogenated precursor to enable coupling. Methodologies have been developed for the selective chlorination of imidazo[4,5-c]pyridines at various positions, setting the stage for subsequent cross-coupling. nih.gov
Common palladium-catalyzed reactions applicable to this system include:
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling a halo-imidazopyridine with a boronic acid or ester. nih.gov
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling a halo-imidazopyridine with an amine. nih.govnih.govacs.org
Stille Coupling: For C-C bond formation using organostannane reagents. nih.gov
These methods allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, making them indispensable in medicinal chemistry for structure-activity relationship (SAR) studies. acs.orgnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Imidazopyridine Scaffolds
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig | 6-Chloro-imidazopyridinone | Anilines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-N (Aryl) | acs.org |
| Amidation | 4-Chloro-N-Boc-3-aminopyridine | Amides | Pd(OAc)₂, Xantphos | C-N (Amide) | nih.gov |
| Suzuki-Miyaura | Bromo-imidazopyridine | Arylboronic acid | PdCl₂(dppf) | C-C (Aryl) | nih.gov |
Ring-Opening and Rearrangement Reactions
The 1H-imidazo[4,5-c]pyridine core is a fused heterocyclic system characterized by significant aromatic stability. This inherent stability means that ring-opening and rearrangement reactions are not commonly observed and are generally energetically unfavorable. The scientific literature does not extensively report on such reactions for 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide under typical laboratory conditions. The fused imidazole and pyridine rings create a robust aromatic system that resists cleavage.
However, it is worth noting that complex enzymatic processes can induce rearrangements in related deazapurine structures. For instance, in the biosynthesis of certain pyrrolopyrimidines, a radical-mediated ring contraction of a purine (B94841) precursor occurs. nih.gov This type of transformation highlights that while chemically challenging, skeletal rearrangements of purine-like scaffolds are achievable in specific, highly controlled environments such as enzyme active sites.
In the realm of synthetic chemistry, skeletal rearrangements have been observed in more complex, related heterocyclic systems. For example, arylmethylideneimidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine-2,7-diones have been shown to undergo alkali-induced skeletal rearrangement to the corresponding imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8-diones. While this involves a different heterocyclic core, it demonstrates that under certain conditions, fused imidazole ring systems can undergo reorganization.
Synthesis of Conjugates and Hybrid Molecules Incorporating the Imidazopyridine Core
The derivatization of the 1H-imidazo[4,5-c]pyridine scaffold to create conjugates and hybrid molecules is a more extensively explored area of its chemistry. These strategies aim to combine the favorable properties of the imidazopyridine core with other pharmacophores to enhance biological activity, selectivity, or pharmacokinetic properties. The 4-ol position of the parent compound, which exists in tautomeric equilibrium with the 1H-imidazo[4,5-c]pyridin-4-one form, provides a convenient handle for such modifications, as do other positions on the heterocyclic rings.
A notable strategy involves the synthesis of hybrid molecules by combining the imidazo[4,5-c]pyridine scaffold with other biologically active moieties. For example, a series of novel hybrid molecules has been synthesized by linking the imidazo[4,5-c]pyridine core with a piperidine (B6355638) moiety. researchgate.net This work demonstrates a synthetic approach to creating potential new anti-cancer agents. researchgate.net
In a similar vein, researchers have designed and synthesized imidazo[4,5-c]pyridin-4-one derivatives that act as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists. researchgate.net This was achieved by incorporating an indane ring and making appropriate substitutions on the imidazo[4,5-c]pyridin-4-one core. researchgate.net
The synthesis of such hybrid molecules often involves multi-step reaction sequences. A general approach may involve the initial synthesis of a functionalized imidazo[4,5-c]pyridine derivative, which is then coupled with another molecular fragment. For instance, the synthesis of imidazo[4,5-c]pyridine-piperidine hybrids involves the reaction of a suitably substituted imidazo[4,5-c]pyridine with a piperidine derivative. researchgate.net
Below is a table summarizing examples of hybrid molecules synthesized from the imidazo[4,5-c]pyridine core and their synthetic strategies.
| Hybrid Molecule Class | Synthetic Strategy | Starting Imidazo[4,5-c]pyridine Derivative | Coupled Moiety | Reference |
| Imidazo[4,5-c]pyridine-piperidine hybrids | Coupling of a functionalized imidazo[4,5-c]pyridine with a piperidine derivative. | Substituted 1H-imidazo[4,5-c]pyridines | Piperidines | researchgate.net |
| Dual AT1 receptor antagonists and PPARγ partial agonists | Incorporation of an indane ring and substitution on the imidazo[4,5-c]pyridin-4-one core. | Imidazo[4,5-c]pyridin-4-one template | Indane and other substituents | researchgate.net |
| 1H-imidazo[4,5-c]pyridine-4-carbonitrile hybrids | Modification of anti-autoimmune azines to incorporate the imidazo[4,5-c]pyridine-4-carbonitrile scaffold. | 1H-imidazo[4,5-c]pyridine-4-carbonitrile precursors | Ethoxy and other side chains | nih.gov |
These examples underscore the utility of the 1H-imidazo[4,5-c]pyridine scaffold as a versatile building block for the construction of complex hybrid molecules with potential therapeutic applications. The ability to functionalize the core at various positions allows for the fine-tuning of the properties of the resulting conjugates.
Computational and Theoretical Investigations of 1h Imidazo 4,5 C Pyridin 4 Ol Hydrobromide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. nih.gov These methods allow for the detailed analysis of molecular orbitals and the prediction of various chemical attributes.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap indicates high stability. nih.gov For imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to compute this energy gap to understand their stability and reactivity. mdpi.com For instance, studies on related boron-containing imidazo[1,5-a]pyridine (B1214698) phenols have shown a linear correlation between the HOMO-LUMO energy gap and the Hammett constants of substituents, demonstrating how modifications to the molecular structure can tune these electronic properties. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing a quantitative measure of chemical reactivity.
Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. nih.gov |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the "escaping tendency" of electrons from a system. nih.gov |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. mdpi.com |
These descriptors are invaluable for comparing the reactivity of different 1H-imidazo[4,5-c]pyridine derivatives and predicting their behavior in chemical reactions.
Computational methods can accurately predict spectroscopic properties, which is essential for structure elucidation and characterization.
NMR Spectroscopy: Theoretical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for confirming the structures of newly synthesized compounds and for assigning experimental spectra. dtic.mil While experimental NMR data for derivatives like 1H-imidazo[4,5-c]pyridin-2-one have been published, computational predictions can help resolve ambiguities and provide a deeper understanding of the electronic environment of each nucleus. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. ipb.pt
UV-Vis Absorption Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.govbeilstein-journals.org This technique calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively. beilstein-journals.org TD-DFT studies can identify the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of conjugated systems like the imidazopyridine core. researchgate.net The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for achieving accurate predictions that correlate well with experimental spectra measured in solution. strath.ac.uk
The acidity and basicity constants (pKa) are fundamental properties that influence a molecule's behavior in biological systems, including its absorption and distribution. Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reaction. For the parent compound, 1H-Imidazo[4,5-c]pyridin-4-ol, a predicted pKa value of approximately 10.67 has been reported, indicating its acidic nature. echemi.com A related compound, 1H-imidazo[4,5-c]pyridine-4-carboxamide, has a predicted pKa of 9.70. chemicalbook.com
For basic nitrogen-containing compounds like those in the imidazo[4,5-c]pyridine series, understanding the pKa is crucial. In a study on 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives as cathepsin S inhibitors, the pKa of the basic nitrogen was intentionally adjusted to fall within the 6-8 range. nih.gov This optimization was guided by the theoretical understanding of lysosomotropism, successfully separating the desired cellular activity from unwanted tissue accumulation. nih.gov This highlights the power of using pKa predictions to design molecules with improved pharmacokinetic profiles.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential therapeutic applications of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.
Molecular Docking: This method predicts the preferred binding orientation of a ligand within the active site of a target protein. Docking studies on related imidazo[4,5-b]pyridine derivatives have identified promising interactions with enzymes like Aurora A kinase and DprE1, which are targets in cancer and tuberculosis, respectively. nih.govnih.gov For example, docking simulations revealed key hydrogen bonds and hydrophobic interactions that contribute to the inhibitory activity of these compounds. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to analyze the stability of the ligand-protein complex over time. These simulations provide a more dynamic picture of the binding, revealing how the ligand and protein adapt to each other and the role of solvent molecules. MD simulations of imidazo[4,5-c]pyridin-2-one derivatives with Src family kinases (SFKs), a target in glioblastoma, have been used to understand the binding patterns of the most active compounds within the ATP binding site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
QSAR: For a series of imidazo[4,5-b]pyridine derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for inhibiting Aurora A kinase. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would likely enhance or diminish biological activity. nih.gov Such studies have successfully predicted the potency of novel analogues and guided the design of more effective inhibitors. nih.govarid.my
QSPR: QSPR models relate molecular structure to properties like heat capacity and entropy. A recent study on anticancer imidazo[4,5-b]pyridine derivatives used genetic algorithm-multiple linear regression (GA-MLR) to build QSPR models for predicting quantum chemical properties. researchgate.net These models help in understanding how structural features influence the fundamental thermodynamic properties of these compounds. researchgate.net
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Examples | Description |
| Electronic | HOMO/LUMO energies, Dipole moment | Describe the electronic distribution and reactivity. arkat-usa.org |
| Steric | Molecular volume, Surface area | Describe the size and shape of the molecule. |
| Hydrophobic | LogP | Measures the lipophilicity of the compound. arkat-usa.org |
| Topological | Connectivity indices | Describe the atomic connectivity within the molecule. |
| Quantum Chemical | Total energy, Electronegativity | Derived from quantum mechanical calculations. researchgate.net |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that exist transiently at the peak of the reaction energy barrier.
DFT calculations can be used to model the reaction pathways for the synthesis of the imidazo[4,5-c]pyridine core. For example, the condensation reaction between a diaminopyridine derivative and an appropriate reagent could be modeled to understand the step-by-step mechanism, identify intermediates, and calculate the activation energies for each step. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yields and selectivity. While specific studies on the reaction mechanisms involving this compound are not widely reported, the established methodologies are readily applicable and represent an important area for future research to refine and develop novel synthetic routes.
Mechanistic Insights into Biological Interactions of 1h Imidazo 4,5 C Pyridin 4 Ol Hydrobromide Derivatives in Vitro Studies
Investigation of Enzyme Inhibition and Activation Mechanisms
Derivatives of the imidazopyridine scaffold have demonstrated significant activity as modulators of various enzyme families, most notably kinases and phosphodiesterases. These interactions are fundamental to their potential therapeutic applications, particularly in oncology and neurology.
Kinase Inhibition Studies and Specificity Profiling
The imidazo[4,5-c]pyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors, which are critical regulators of cellular signaling pathways. rjraap.com In vitro kinase assays have been instrumental in identifying specific targets and understanding the structure-activity relationships that govern inhibitory potency.
One area of significant research has been the development of Src family kinase (SFK) inhibitors for diseases such as glioblastoma. nih.gov A series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized and evaluated for their inhibitory activity against Src and Fyn, two key SFKs. Several compounds exhibited submicromolar inhibitory concentrations, highlighting the scaffold's potential for targeting these oncogenic kinases. nih.gov
Furthermore, derivatives of the related imidazo[4,5-c]pyridine-2-one scaffold have been identified as potent and highly selective inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA double-strand break repair pathway. nih.gov A lead compound from this series demonstrated nanomolar inhibitory activity against DNA-PK while showing excellent selectivity over related kinases such as PI3K and mTOR. This selectivity is crucial for minimizing off-target effects. nih.gov
The broader imidazo[4,5-b]pyridine series has also yielded potent kinase inhibitors. Co-crystallization studies of these derivatives with Aurora-A kinase have provided detailed mechanistic insights, revealing distinct binding modes within the ATP-binding pocket. nih.gov These studies show how modifications to substituents on the core scaffold can alter interactions with key residues like Thr217 or the P-loop, providing a rational basis for designing compounds with improved specificity. nih.gov
| Kinase Target | Compound Series | Key In Vitro Findings | Reference |
| Src Family Kinases (Src, Fyn) | Imidazo[4,5-c]pyridin-2-one derivatives | Exhibited potential Src and Fyn kinase inhibition in the submicromolar range. | nih.gov |
| DNA-Dependent Protein Kinase (DNA-PK) | 6-Anilino Imidazo[4,5-c]pyridin-2-ones | Identified a lead compound with potent (IC50: 0.8 nM) and selective inhibition of DNA-PK over other PIKK and PI3K family kinases. | nih.gov |
| Aurora-A Kinase | 3H-imidazo[4,5-b]pyridine derivatives | Co-crystallization studies revealed distinct binding modes, engaging with either the P-loop or the post-hinge region (Thr217) of the kinase. | nih.gov |
Phosphodiesterase Inhibition Mechanisms
Phosphodiesterases (PDEs) are enzymes that regulate cyclic nucleotide signaling by hydrolyzing cAMP and cGMP. nih.gov The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of Phosphodiesterase 10A (PDE10A), a target for neuropsychiatric disorders. nih.govresearchgate.netmdpi.com
Structure-activity relationship studies revealed that the imidazo[4,5-b]pyridine core could produce potent PDE10A activity, with several derivatives exhibiting IC50 values in the low nanomolar range. nih.gov X-ray cocrystal structures of these inhibitors bound to human PDE10A have been instrumental in elucidating the key binding interactions. These studies confirmed that both a methoxy (B1213986) substituent and the imidazole (B134444) ring on the core structure were critical for high binding affinity. The replacement of a rigid carbonyl linker with a more flexible amino linker in the molecule also led to a significant boost in potency. nih.gov
| Compound Derivative | Target Enzyme | In Vitro IC50 (nM) | Key Mechanistic Insight | Reference |
| Imidazo[4,5-b]pyridine 4 | Human PDE10A | 4.5 | X-ray crystallography showed key bonding interactions within the active site. | nih.gov |
| Imidazo[4,5-b]pyridine 7 | Human PDE10A | 6.7 | Methoxy group and imidazole ring were found to be critical for binding affinity. | nih.gov |
| Imidazo[4,5-b]pyridine 12b | Human PDE10A | 1.1 | Flexible amino linker improved potency compared to a rigid carbonyl linker. | nih.gov |
| Imidazo[4,5-b]pyridine 24a | Human PDE10A | 0.8 | Achieved high potency and advanced to receptor occupancy studies. | nih.gov |
| Imidazo[4,5-b]pyridine 24b | Human PDE10A | 1.0 | Achieved high potency and advanced to receptor occupancy studies. | nih.gov |
Receptor Binding and Signaling Pathway Modulation (In Vitro)
Beyond enzyme inhibition, imidazopyridine derivatives have been shown to modulate the function of cell surface receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Agonistic and Antagonistic Effects on G-Protein Coupled Receptors (e.g., GLP-1R, CCR5)
The imidazo[4,5-c]pyridine framework has been explored for its ability to interact with various GPCRs. Studies on a related series, 1H-imidazo[4,5-c]quinolin-4-amines, identified these compounds as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.gov In vitro assays using HEK-293 cell membranes overexpressing the human A3AR demonstrated that these compounds could significantly enhance the binding and signaling of orthosteric agonists. Computational modeling predicted that these PAMs bind to a hydrophobic site on the A3AR's cytosolic interface. nih.gov
Additionally, the imidazo[4,5-c]pyridine scaffold has been investigated as a source of ligands for the corticotropin-releasing factor (CRF) receptor, a GPCR involved in the stress response. researchgate.net While specific agonistic or antagonistic data from in vitro studies are limited in the public literature for GLP-1R and CCR5, the established activity at other GPCRs like the A3AR and CRF receptor suggests the scaffold's potential for broader GPCR targeting.
Ligand-Gated Ion Channel Modulation
One of the earliest discovered biological activities for the imidazopyridine class was the modulation of ligand-gated ion channels. nih.govresearchgate.net Specifically, certain derivatives were identified as positive allosteric modulators of the GABA-A receptor, a chloride ion channel that is the primary target for benzodiazepines and other central nervous system depressants. nih.govresearchgate.netdntb.gov.ua A notable example from the imidazo[4,5-c]pyridine series, Bamaluzole, was patented as a GABA-A receptor agonist with anticonvulsant properties. nih.govresearchgate.net This activity underscores the ability of the imidazopyridine core to interact with complex, multi-subunit receptor channels and modulate ion flow in response to neurotransmitter binding.
Interactions with Nucleic Acids (DNA/RNA) and Proteins
The structural similarity of the imidazopyridine core to purine (B94841) bases suggests a natural predisposition for interacting with nucleic acids and the proteins that bind them. irb.hrrjraap.com In vitro studies have confirmed this, revealing multiple mechanisms of interaction.
Novel tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to bind directly to both DNA and RNA. irb.hr Spectroscopic methods and thermal denaturation experiments indicated moderate to high binding affinities, with association constants (logKs) in the range of 5 to 7. These interactions were influenced by the specific placement of amino side chains on the tetracyclic core. Molecular docking studies further suggested that these compounds could act as DNA minor groove binders and also interact with non-canonical structures like G-quadruplex DNA. irb.hr
The interaction with proteins that process DNA is another key mechanism. As previously mentioned, imidazo[4,5-c]pyridine-2-one derivatives were developed as highly selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov This enzyme is recruited to sites of DNA damage, and its inhibition by these compounds directly modulates a critical DNA-protein interaction involved in cellular repair. Similarly, other imidazo[4,5-c]pyridine derivatives have shown inhibitory activity against poly(ADP-ribose) polymerase (PARP), another enzyme central to DNA repair, with one compound demonstrating an IC50 value of 8.6 nM. mdpi.com
Molecular docking studies have also been used to predict and rationalize the interaction of imidazopyridine derivatives with other protein targets. For instance, 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were modeled in the active site of DprE1, an essential enzyme in Mycobacterium tuberculosis, showing promising interactions that explain their antitubercular activity. nih.gov
DNA Intercalation and Groove Binding Studies
The structural and electronic similarity of the imidazo[4,5-c]pyridine core to naturally occurring purines suggests that its derivatives can interact with macromolecules like DNA and RNA. mdpi.com While direct DNA binding studies on 1H-imidazo[4,5-c]pyridin-4-ol hydrobromide itself are not extensively documented, research on closely related isomers provides significant insights. For instance, studies on tetracyclic derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have demonstrated that these molecules can bind to DNA through an intercalative mode. doi.org This mode of interaction, where the planar heterocyclic system inserts itself between the base pairs of the DNA double helix, is a common mechanism for many cytotoxic agents.
Furthermore, derivatives of the imidazo[4,5-c]pyridine core have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK). cpu.edu.cn DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks. cpu.edu.cn The enzyme complex is recruited to the sites of DNA damage, and its inhibition by imidazo[4,5-c]pyridine derivatives points to a significant interaction at the DNA-protein interface, preventing the repair of cytotoxic DNA lesions and thereby enhancing sensitivity to radiation. cpu.edu.cn This interaction, while not a direct binding to an undamaged DNA helix, underscores the scaffold's ability to engage with DNA-related processes.
Protein-Ligand Complex Formation and Conformational Changes
A primary mechanism through which imidazo[4,5-c]pyridine derivatives exert their biological effects is through the specific inhibition of protein kinases, which are pivotal regulators of cellular signaling pathways. researchgate.net In vitro enzymatic assays and computational docking studies have identified several key protein targets.
Kinase Inhibition: Derivatives of the imidazo[4,5-c]pyridin-2-one scaffold have been developed as highly potent and selective inhibitors of several protein kinases.
DNA-Dependent Protein Kinase (DNA-PK): A series of 6-anilino imidazo[4,5-c]pyridin-2-ones were identified as nanomolar inhibitors of DNA-PK. cpu.edu.cn Structure-activity relationship (SAR) studies led to the development of compounds with excellent selectivity over related kinases like PI3K and mTOR.
Src Family Kinases (SFKs): A separate series of imidazo[4,5-c]pyridin-2-one derivatives exhibited potent, submicromolar inhibitory activity against Src and Fyn, two key members of the SFK family implicated in glioblastoma. theses.cz Molecular dynamics simulations revealed the binding patterns of these inhibitors within the ATP-binding site of the kinases. theses.cz
Other Enzyme Inhibition: The scaffold has also been successfully employed to target other critical cellular enzymes.
Poly(ADP-ribose) Polymerase (PARP): Certain imidazo[4,5-c]pyridine derivatives have been shown to have moderate to good PARP inhibitory activity, with the most potent compound exhibiting an IC₅₀ value of 8.6 nM. mdpi.com PARP inhibitors are known to enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage. mdpi.com
Cathepsin S (CTSS): By creating hybrids of known inhibitors, researchers developed 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives with high activity against Cathepsin S, a protease involved in autoimmune diseases. mdpi.com
The table below summarizes the in vitro inhibitory activities of selected imidazo[4,5-c]pyridine derivatives against various protein targets.
| Scaffold | Derivative Example | Target Protein | In Vitro Activity (IC₅₀) |
| Imidazo[4,5-c]pyridin-2-one | Compound 1s | Src Kinase | 0.23 µM |
| Fyn Kinase | 0.20 µM | ||
| Imidazo[4,5-c]pyridin-2-one | Compound 78 | DNA-PK | 2.5 nM |
| Imidazo[4,5-c]pyridine | Compound 9 | PARP | 8.6 nM |
| 1H-Imidazo[4,5-c]pyridine-4-carbonitrile | Compound 33 | Cathepsin S | 25 nM |
This table is for illustrative purposes and combines data from multiple sources. theses.czmdpi.com
In Vitro Cellular Pathway Modulation and Phenotypic Screening
The inhibition of key proteins by imidazo[4,5-c]pyridine derivatives translates into the modulation of critical cellular pathways, leading to observable changes in cell behavior (phenotypes) such as the induction of cell death and the arrest of cell proliferation.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The potent anticancer activity observed for many imidazopyridine derivatives is often a direct consequence of their ability to trigger programmed cell death (apoptosis) and halt the cell division cycle. While mechanistic studies on the specific this compound are limited, extensive research on other imidazopyridine isomers, particularly those targeting protein kinases, provides a clear framework for their mode of action.
Kinase inhibitors, including those based on the imidazo[4,5-c]pyridine scaffold that target DNA-PK and Src, disrupt signaling pathways essential for cancer cell survival and proliferation. cpu.edu.cntheses.cz This disruption commonly leads to:
Cell Cycle Arrest: By inhibiting kinases that control cell cycle checkpoints (like cyclin-dependent kinases or upstream signaling nodes), these compounds can cause cells to arrest in specific phases of the cell cycle, preventing them from dividing. nih.govresearchgate.net For example, studies on imidazo[1,2-a]pyridine (B132010) derivatives show they can induce G2/M phase arrest. researchgate.netresearchgate.net This is often associated with increased expression of cell cycle inhibitors like p21 and p53. researchgate.net
Induction of Apoptosis: The disruption of survival signaling and the accumulation of cellular damage (such as unrepaired DNA breaks from DNA-PK inhibition) can trigger the intrinsic apoptotic pathway. Mechanistic studies on related imidazopyridines have demonstrated key hallmarks of apoptosis, including the impairment of mitochondrial membrane potential, the release of cytochrome c, and the activation of effector caspases like caspase-3 and caspase-9. researchgate.net
The antiproliferative activity of new imidazo[4,5-c]pyridine-piperidine hybrids has been evaluated against human breast (MCF-7) and lung (A-549) cancer cell lines, with several compounds showing significant cytotoxic potential with IC₅₀ values in the low micromolar range. researchgate.net This cytotoxicity is a strong indicator of the induction of apoptosis or other cell death mechanisms.
Modulation of Autophagy and Cellular Metabolism
Beyond apoptosis, imidazopyridine derivatives can influence other fundamental cellular processes like autophagy and metabolism. Autophagy is a cellular recycling process that can either promote cell survival under stress or contribute to cell death.
Some kinase inhibitors based on related scaffolds are known to induce autophagy. For example, NVP-BEZ235, a dual PI3K/mTOR inhibitor based on the closely related imidazo[4,5-c]quinoline structure, is a known inducer of autophagy. There is evidence suggesting that 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide can also induce autophagy in head and neck squamous cell carcinoma (HNSCC) cell lines. This modulation of autophagy can be a powerful therapeutic strategy, especially when combined with other treatments like radiotherapy.
The imidazopyridine scaffold has also been shown to influence various metabolic pathways. doi.org Glucosamine-6-phosphate synthase, an enzyme critical for the synthesis of the fungal cell wall and for regulating sugar metabolism, has been identified as a potential target for imidazo[4,5-c]pyridine derivatives. mdpi.com This highlights the potential for this class of compounds to act as modulators of cellular metabolism, an area that warrants further investigation.
Development of Fluorescent Probes and Imaging Agents Based on Imidazopyridine Scaffold for Mechanistic Studies
The inherent photophysical properties of the imidazopyridine core make it an attractive scaffold for the development of fluorescent probes and imaging agents. mdpi.com These tools are invaluable for mechanistic studies, allowing for the visualization and tracking of biological molecules and processes within living cells in real-time.
While the development of probes from the specific imidazo[4,5-c]pyridine isomer is an emerging area, extensive work on other isomers like imidazo[1,5-a]pyridine (B1214698) and imidazo[1,2-a]pyridine demonstrates the principle and potential of the scaffold.
Probes for Cellular Imaging: Researchers have synthesized imidazo[1,5-a]pyridine-based fluorophores that successfully intercalate into the lipid bilayer of liposomes, which are models for cell membranes. Their remarkable photophysical properties and compact shape make them suitable candidates for use as cell membrane probes to study membrane dynamics and fluidity.
Probes for Ion Detection: Fused imidazo[1,2-a]pyridine scaffolds have been used to create highly sensitive and selective fluorescent sensors for metal ions like Fe³⁺ and Hg²⁺. These probes can operate in aqueous media and have been successfully used to image these ions within living HeLa cells, demonstrating their biocompatibility and utility in studying cellular biochemistry.
Probes for Reactive Oxygen Species: An aggregation-induced emission (AIE) fluorescent probe based on an imidazo[1,2-a]pyridine core was designed for the selective detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species. The probe was successfully used for fluorescence imaging of H₂O₂ in A549 cells, enabling the study of oxidative stress.
The versatility of the imidazopyridine skeleton, allowing for conjugation with other molecules and modulation of its optical properties, positions it as a promising platform for creating sophisticated probes to further elucidate the mechanisms of biological interactions. mdpi.com
1h Imidazo 4,5 C Pyridin 4 Ol Hydrobromide As a Scaffold for Chemical Probes and Ligand Design
Rational Design and Synthesis of Novel Chemical Probes for Biological Systems
The rational design of chemical probes based on the 1H-imidazo[4,5-c]pyridin-4-ol scaffold leverages its structural and electronic properties to achieve specific interactions with biological targets. Researchers have successfully designed derivatives that function as inhibitors for enzymes like Src family kinases (SFKs) and as modulators for receptors. nih.gov
A notable design strategy involved using the imidazo[4,5-c]pyridin-2-one core as a bioisosteric replacement for the pyrazole (B372694) ring of a known kinase inhibitor, PP2. nih.gov This modification, combined with replacing the pyrimidine (B1678525) ring of PP2 with a pyridine (B92270), led to a new hinge-binding motif. nih.gov Further derivatization at the N1 and N3 positions of the imidazolone (B8795221) ring allowed for the exploration of interactions within the solvent-exposed region and hydrophobic pockets of the target kinase. nih.gov
Synthesis of these complex derivatives often begins with foundational imidazopyridine structures. mdpi.com General synthetic routes to the imidazo[4,5-c]pyridine core have been developed, for instance, by reacting 3,4-diaminopyridine (B372788) with formic acid. mdpi.com More complex, multi-step syntheses are employed to build tetracyclic derivatives or introduce specific functional groups necessary for probing biological systems. nih.govnih.gov For example, the synthesis of imidazo[4,5-c]pyridin-2-one derivatives has been achieved through procedures involving the construction of a 4-amino-3-nitropyridine (B158700) intermediate, followed by cyclization and further modifications. nih.gov
Development of Fluorescent and Biotinylated Derivatives for Target Identification
The development of fluorescent and biotinylated probes is essential for target identification, validation, and imaging in biological systems. While specific examples for 1H-Imidazo[4,5-c]pyridin-4-ol are not extensively detailed in the literature, the broader class of imidazopyridines has shown significant promise as fluorophores. researchgate.net
The photophysical properties of imidazo[1,2-a]pyridine-based dyes have been studied, revealing that their fluorescence can be tuned by altering substituents and the solvent environment. tandfonline.com These molecules can exhibit excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift, which is a highly desirable characteristic for fluorescent probes used in cellular imaging. researchgate.nettandfonline.com This inherent potential of the imidazopyridine scaffold suggests that fluorescent derivatives of 1H-imidazo[4,5-c]pyridin-4-ol could be designed for applications such as sensing and bioimaging. tandfonline.comevitachem.com
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a powerful technique for affinity-based purification of target proteins. A molecule based on the 1H-imidazo[4,5-c]pyridin-4-ol scaffold, designed to bind a specific target, could be appended with a biotin tag via a flexible linker. This would enable researchers to isolate and identify the cellular binding partners of the parent compound, thereby elucidating its mechanism of action.
Application in Supramolecular Chemistry and Metal Ion Coordination
The imidazopyridine scaffold is a valuable platform for applications in supramolecular chemistry and metal ion coordination due to the presence of multiple nitrogen atoms that can act as ligands. mdpi.com Although research has focused more on the imidazo[4,5-b]pyridine isomer, the principles are applicable to the [4,5-c] system. mdpi.com
Studies combining electrospray ionization mass spectrometry and density functional theory (DFT) calculations have explored the coordination chemistry of tetracyclic imidazo[4,5-b]pyridine derivatives with biologically relevant metal dications such as Ca(II), Mg(II), Zn(II), and Cu(II). mdpi.com These investigations revealed that the imidazole (B134444) nitrogen is a primary binding site for metal ions. mdpi.com The scaffold's derivatives were shown to form stable mononuclear and dinuclear complexes, particularly with copper and zinc. mdpi.com The ability to coordinate with metal ions opens up potential applications in the development of metal-ion sensors, metalloenzyme modulators, and therapeutic chelation agents. mdpi.com The defined spatial arrangement of nitrogen atoms in the 1H-imidazo[4,5-c]pyridin-4-ol core makes it a candidate for constructing well-ordered supramolecular assemblies through coordination with metal ions. researchgate.net
Utilization as a Building Block in Combinatorial Chemistry Libraries
The 1H-imidazo[4,5-c]pyridin-4-ol scaffold is well-suited for use as a building block in combinatorial chemistry. Its core structure presents multiple sites for chemical modification, allowing for the rapid generation of large libraries of diverse compounds. The synthesis of derivatives targeting Src family kinases, for example, involved introducing a variety of polar and nonpolar groups at the N1 position of the imidazolone ring to probe the surrounding amino acid environment of the target protein. nih.gov
Similarly, in the development of dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonists, modifications were made at the pyridone nitrogen to modulate activity at both receptors. nih.gov This systematic substitution at different positions on the scaffold is the essence of combinatorial library design. By varying the substituents, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov The imidazo[4,5-c]pyridine core provides a rigid and reliable framework upon which this chemical diversity can be built.
Ligand Design for Structure-Based Drug Discovery and Target Validation
The 1H-imidazo[4,5-c]pyridin-4-ol scaffold has proven to be a highly effective starting point for ligand design in structure-based drug discovery. nih.gov Its derivatives have been developed into potent and selective inhibitors and modulators for a range of important biological targets.
One successful example is the creation of dual-activity ligands targeting the AT1 receptor and PPARγ. nih.gov Starting from a known antagonist template, researchers introduced substitutions on the imidazo[4,5-c]pyridin-4-one core to achieve the desired dual activity. nih.gov X-ray crystallography of one derivative, compound 12b, bound to the human PPARγ ligand-binding domain confirmed its mode of interaction and validated the design approach. nih.gov This work led to the identification of compound 21b, which possessed potent dual pharmacology. nih.gov
| Compound | Substituent at Pyridone Nitrogen | AT1 IC50 (nM) | PPARγ EC50 (nM) | PPARγ Max Activation (%) |
|---|---|---|---|---|
| 12b | -CH2CH2OCH3 | 14 | 154 | 16 |
| 21b | -CH2CH2(4-OH-Ph) | 7 | 295 | 27 |
In another study, imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of Src family kinases (SFKs) for the treatment of glioblastoma. nih.gov Molecular modeling informed the design, and subsequent synthesis and testing identified compounds with submicromolar inhibitory activity against Src and Fyn kinases. nih.gov
| Compound | Substituent at N1 Position | Src IC50 (μM) | Fyn IC50 (μM) |
|---|---|---|---|
| 1d | Cyclopentyl | 0.17 | 0.12 |
| 1e | Cyclohexyl | 0.12 | 0.08 |
| 1q | 4-Fluorobenzyl | 0.14 | 0.10 |
| 1s | 4-(Trifluoromethyl)benzyl | 0.09 | 0.06 |
Furthermore, derivatives of the 1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold have been optimized as inhibitors of cathepsin S. nih.gov These examples underscore the power of the scaffold in structure-based design, enabling the development of targeted therapeutics and chemical probes for target validation. nih.govnih.govnih.gov
Patent Landscape and Intellectual Property of 1h Imidazo 4,5 C Pyridin 4 Ol Hydrobromide Derivatives
Overview of Patent Applications Citing Imidazopyridine Scaffolds
The imidazopyridine framework has been a subject of extensive patenting activity for several decades, reflecting its therapeutic versatility. researchgate.net Patent applications reveal that this scaffold is a privileged structure in drug discovery, with ten approved drugs containing this motif and at least twelve more in active clinical development. nih.gov The research and patenting of related scaffolds like imidazopyrimidines also saw a significant increase after 2001. nih.gov
Initial patents on related fluorinated imidazopyrimidine derivatives date back to 1967 for use as antiviral agents. nih.gov Over the years, the scope has expanded dramatically. A review of patent literature showcases the evolution of imidazopyridine derivatives for a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents. researchgate.nete3s-conferences.org The adaptable nature of the imidazopyridine ring system allows for extensive structural modifications, making it a highly attractive core for generating novel intellectual property. nih.gov
Recent patent applications continue to explore new therapeutic avenues. For instance, a 2024 patent application by SANOFI describes novel imidazopyridine compounds as ERK5 inhibitors for cancer treatment. google.comnih.gov Another recent application focuses on 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as c-Kit kinase inhibitors, also for oncology. google.com This sustained patent activity underscores the ongoing importance and commercial interest in the imidazopyridine scaffold.
Analysis of Specific Patent Claims Related to 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide Structure and Synthesis
While patents specifically claiming "this compound" are not prominently identified in the reviewed literature, numerous patents protect structurally similar compounds and their synthesis methods. The core 1H-imidazo[4,5-c]pyridine ring system is a key feature in many patented inventions.
For example, a patent describes the synthesis of 1H-imidazo[4,5-c]quinoline-4-amines, which share the imidazo[4,5-c]pyridine core. The patented method involves the preparation of a 1H-imidazo[4,5-c]quinoline-4-phthalimide intermediate by reacting a 1H-imidazo[4,5-c]quinoline N-oxide with phthalimide (B116566) in the presence of a base like tri-n-butylamine and benzoyl chloride. google.com This intermediate is then converted to the final amine product. google.com
Another relevant patent details the synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. nih.gov The synthesis starts from commercially available 5,5-diaminopyridine-3-ol and proceeds through a four-step sequence to build the imidazopyridine building block, which is then reacted with various aromatic aldehydes. nih.gov The synthesis of 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives has been achieved by reacting 3,4-diaminopyridine (B372788) with adducts of corresponding benzaldehydes. nih.gov
Patents also cover the design and synthesis of imidazopyridines as PD-L1 dimerizers, utilizing multicomponent reactions for convenient synthesis with high variability. nih.gov These examples highlight that while a specific patent for this compound may not be prevalent, the synthetic methodologies for constructing the core scaffold and its analogs are well-documented in the patent literature, protecting a wide range of functionalized derivatives.
Identification of Therapeutic Areas and Biological Targets Highlighted in Patents (e.g., GLP-1R agonists, CCR5 antagonists, Kinase inhibitors)
Patents covering imidazopyridine and its derivatives span a broad and diverse range of therapeutic areas and biological targets. This demonstrates the scaffold's ability to be tailored for high-affinity interactions with various biomolecules.
Kinase Inhibitors: A significant portion of patent activity focuses on kinase inhibition for the treatment of cancer and inflammatory diseases. google.commdpi.com
Tyrosine Kinases: Novel imidazopyridine derivatives have been patented as irreversible tyrosine kinase inhibitors, targeting enzymes like BTK, ITK, and JAK3 for treating inflammatory, autoimmune, and proliferative diseases. google.com Other patents cover imidazopyrazine derivatives as tyrosine kinase inhibitors for cancer therapy. google.com
ERK5 Inhibitors: Recent patent filings describe imidazopyridine compounds as potent ERK5 inhibitors, a promising target for a broad range of cancers due to its role in cell proliferation and tumor progression. google.comnih.gov
Other Kinases: Patents also claim imidazopyridine derivatives as inhibitors of kinases such as Src, Fyn, and c-Met for applications in cancer and diabetic nephropathy. google.comgoogle.com
GLP-1 Receptor (GLP-1R) Agonists: There is a growing patent trend for GLP-1R agonists, primarily for treating type 2 diabetes and obesity. nih.gov While many initial GLP-1R agonists were peptides, the search for small-molecule, orally available agonists has intensified. nih.govgoogle.com Patents describe various heterocyclic compounds, including those with scaffolds that could be related to imidazopyridine, as GLP-1R agonists. google.comgoogleapis.com The patent landscape for GLP-1R agonists is complex, with a high number of patents often filed for each product, including many on the delivery devices themselves. nih.govnih.gov
CCR5 Antagonists: The imidazopyridine scaffold has been incorporated into compounds designed as CCR5 receptor antagonists. These are patented for the treatment of HIV infection and various inflammatory conditions. google.com The CCR5 receptor is a known co-receptor for HIV entry, and its inhibition is a validated therapeutic strategy. googleapis.com
The table below summarizes the key therapeutic areas and targets for imidazopyridine derivatives as highlighted in the patent literature.
| Therapeutic Area | Biological Target | Representative Patent Application(s) |
| Oncology | Tyrosine Kinases (BTK, ITK, JAK3, c-Met), ERK5, Src, Fyn | WO2013100631A1 google.com, WO2024017977A1 google.com, CN109641893B google.com |
| Inflammatory/Autoimmune Diseases | Tyrosine Kinases (BTK, ITK, JAK3) | WO2013100631A1 google.com |
| Metabolic Disorders (Diabetes, Obesity) | Glucagon-like peptide-1 receptor (GLP-1R) | US20230150998A1 google.com, WO-2018/109607 googleapis.com |
| Infectious Diseases (HIV) | C-C chemokine receptor type 5 (CCR5) | WO2005033107A1 google.com |
| Immuno-oncology | Programmed death-ligand 1 (PD-L1) | Not specified, but design is patented nih.gov |
Examination of Patent Trends and Novelty in the Imidazopyridine Field
The patent landscape for imidazopyridine derivatives is dynamic and continuously evolving. An examination of trends reveals a strategic shift from broader applications to more specific and novel therapeutic targets.
Initially, patenting efforts covered a wide range of activities, including antiviral, antifungal, and anti-inflammatory properties. nih.gov The current trend, however, is heavily skewed towards the development of highly specific inhibitors for well-validated targets in oncology and immunology. The field of protein kinase inhibitors (PKIs) is a prime example, where imidazopyridine serves as a core scaffold for targeting specific kinases like EGFR, VEGFR, and PI3K, which are implicated in various cancers. mdpi.com The novelty in this area lies in designing derivatives that can overcome resistance mechanisms or offer improved selectivity and safety profiles.
A significant recent trend is the exploration of imidazopyridines in immuno-oncology. The design of small-molecule PD-1/PD-L1 antagonists based on an imidazopyridine scaffold represents a novel approach to cancer therapy, moving beyond monoclonal antibodies. nih.gov This has triggered a wave of new patent applications focused on small-molecule checkpoint inhibitors. nih.gov
Furthermore, the application of imidazopyridine derivatives as GLP-1R agonists for metabolic diseases is an area of growing interest. nih.gov The novelty here is the pursuit of orally bioavailable small molecules to replace injectable peptide drugs, which could significantly improve patient compliance and market penetration. nih.gov Patents in this space are increasingly focused not just on the active pharmaceutical ingredient but also on formulations and delivery methods to extend market exclusivity. nih.govnih.gov
Future Perspectives and Emerging Research Avenues for 1h Imidazo 4,5 C Pyridin 4 Ol Hydrobromide
Exploration of Advanced and Sustainable Synthetic Methodologies
The future synthesis of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide and its derivatives is poised to embrace more advanced and environmentally conscious methodologies. Traditional synthetic routes are increasingly being supplanted by "green" chemistry approaches that prioritize efficiency, safety, and sustainability.
One promising direction is the adoption of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the construction of complex imidazopyridine scaffolds in a single step from simple starting materials. acs.org The use of sustainable solvents, like eucalyptol, in these reactions further enhances their green credentials. researchgate.net
The exploration of novel catalytic systems is another key area of research. While traditional methods often rely on harsh reagents, modern approaches are exploring the use of more benign and efficient catalysts. For instance, nano-copper oxide has been shown to be an effective catalyst in the A3 coupling reaction for the synthesis of some imidazopyridine derivatives. acs.org Similarly, the use of ytterbium triflate as a catalyst for the condensation reaction to form the imidazo[4,5-c]pyridine core represents a milder and more efficient alternative. nih.govnih.gov
Furthermore, innovative energy sources are being employed to drive synthetic reactions. Microwave-assisted synthesis has been shown to accelerate the formation of imidazopyridine derivatives, often leading to higher yields in shorter reaction times. mednexus.org Looking ahead, photochemical and electrochemical methods, which utilize light and electricity respectively, offer highly sustainable alternatives for the synthesis and functionalization of the imidazopyridine scaffold. researchgate.netnih.gov These techniques can often be performed under mild conditions and reduce the reliance on chemical oxidants and reductants.
Solid-phase synthesis is also emerging as a powerful tool for the rapid generation of libraries of imidazo[4,5-c]pyridine derivatives. researchgate.net This approach, which involves attaching the growing molecule to a solid support, simplifies purification and allows for the efficient exploration of a wide range of chemical diversity, which is crucial for identifying compounds with optimized properties.
The table below summarizes some of the advanced and sustainable synthetic methodologies being explored for imidazopyridine synthesis.
| Methodology | Key Features | Potential Advantages for 1H-Imidazo[4,5-c]pyridin-4-ol Synthesis |
| Multicomponent Reactions (e.g., GBB) | Multiple starting materials combine in a single step to form a complex product. | Increased efficiency, reduced waste, and rapid access to diverse derivatives. |
| Green Catalysis | Use of environmentally benign catalysts such as nano-copper oxide and ytterbium triflate. | Milder reaction conditions, higher yields, and reduced environmental impact. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Shorter reaction times, improved yields, and enhanced reaction control. |
| Photochemical & Electrochemical Synthesis | Utilization of light or electricity to drive chemical transformations. | Highly sustainable, mild reaction conditions, and reduced use of chemical reagents. |
| Solid-Phase Synthesis | Synthesis of molecules on a solid support. | Simplified purification, high-throughput synthesis of compound libraries. |
Identification of Novel Biological Targets and Therapeutic Applications (In Vitro)
The imidazo[4,5-c]pyridine scaffold is a versatile pharmacophore with the potential to interact with a wide array of biological targets. Future in vitro research on this compound and its derivatives will focus on identifying novel protein interactions and exploring their therapeutic implications across various disease areas.
A significant area of investigation is the inhibition of protein kinases. Derivatives of the closely related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have shown promise as inhibitors of several kinases that are implicated in cancer and other diseases. These include:
c-Met Kinase: Imidazo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of the c-Met kinase, a key target in cancer therapy. nih.gov
Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as novel inhibitors of SFKs, which are crucial in the progression of glioblastoma. acs.org
DNA-Dependent Protein Kinase (DNA-PK): More recently, imidazo[4,5-c]pyridin-2-one derivatives have been discovered as selective inhibitors of DNA-PK, a key enzyme in the repair of DNA double-strand breaks, with potential applications as radiosensitizers in cancer treatment. nih.govnih.gov
Beyond oncology, the imidazopyridine core is being explored for its potential in treating infectious diseases. For instance, derivatives of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine have been synthesized and evaluated as novel antitubercular agents that may target the DprE1 enzyme of Mycobacterium tuberculosis. nih.gov
Furthermore, the modulation of receptor activity is another promising avenue. Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators of the A3 adenosine (B11128) receptor, which is a target for inflammatory diseases and other conditions. nih.gov
The table below outlines some of the potential biological targets and therapeutic applications for derivatives of the imidazo[4,5-c]pyridine scaffold based on in vitro studies of related compounds.
| Potential Biological Target | Therapeutic Application | Relevant Imidazopyridine Scaffold |
| c-Met Kinase | Cancer | Imidazo[4,5-b]pyridine |
| Src Family Kinases (SFKs) | Glioblastoma | Imidazo[4,5-c]pyridin-2-one |
| DNA-Dependent Protein Kinase (DNA-PK) | Cancer (Radiosensitization) | Imidazo[4,5-c]pyridin-2-one |
| DprE1 | Tuberculosis | Imidazo[4,5-b]pyridine |
| A3 Adenosine Receptor | Inflammatory Diseases | Imidazo[4,5-c]quinoline |
Future in vitro studies will likely involve high-throughput screening of this compound and its derivatives against a broad panel of kinases and other enzymes to uncover novel biological activities.
Rational Design of Next-Generation Imidazopyridine Derivatives with Enhanced Selectivity
The rational design of next-generation imidazopyridine derivatives with enhanced selectivity for their biological targets is a critical area of future research. This approach relies on a deep understanding of the structure-activity relationships (SAR) and the use of computational tools to guide the synthesis of more potent and selective compounds.
The development of selective kinase inhibitors based on the imidazo[4,5-c]pyridine scaffold provides a clear example of this approach. For instance, in the design of Src family kinase inhibitors, researchers have systematically modified the substituents at different positions of the imidazo[4,5-c]pyridin-2-one core to improve potency and selectivity. nih.gov Similarly, the discovery of selective DNA-PK inhibitors involved a scaffold-hopping strategy and subsequent optimization of the substituents on the imidazo[4,5-c]pyridin-2-one ring to achieve high selectivity over related kinases like PI3K and mTOR. acs.org
Computational modeling plays a crucial role in this process. By docking virtual compounds into the crystal structures of target proteins, researchers can predict binding modes and affinities, which helps to prioritize the synthesis of the most promising candidates. This approach was successfully used to guide the design of selective Aurora-A kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold by exploiting key amino acid differences in the ATP-binding pocket. nih.gov
The development of dual-activity compounds is another exciting frontier. A series of imidazo[4,5-c]pyridin-4-one derivatives have been rationally designed to act as both angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists. nih.gov This was achieved by incorporating a conformational restriction into a known AT1 antagonist template and then fine-tuning the substituents on the imidazo[4,5-c]pyridin-4-one core to achieve the desired dual activity. nih.gov
For 1H-Imidazo[4,5-c]pyridin-4-ol, rational design strategies could involve:
Modification of the 4-hydroxyl group: This group could be converted to ethers, esters, or other functional groups to explore new interactions with the target protein.
Substitution at other positions: The introduction of various substituents on the imidazole (B134444) or pyridine (B92270) rings could be guided by computational modeling to enhance potency and selectivity for a specific biological target.
Scaffold hopping: The imidazo[4,5-c]pyridine core could be modified or replaced with other heterocyclic systems to explore new chemical space and identify novel pharmacophores.
The table below summarizes key strategies for the rational design of next-generation imidazopyridine derivatives.
| Design Strategy | Approach | Desired Outcome |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of substituents and evaluation of their impact on biological activity. | Identification of key structural features responsible for potency and selectivity. |
| Computational Modeling and Docking | In silico prediction of binding modes and affinities of virtual compounds with their target proteins. | Prioritization of synthetic targets and guidance for the design of more potent and selective inhibitors. |
| Scaffold Hopping | Replacement of the core scaffold with other isosteric or bioisosteric rings. | Discovery of novel chemical series with improved properties. |
| Dual-Targeting Ligand Design | Incorporation of pharmacophoric features for two different biological targets into a single molecule. | Development of compounds with enhanced therapeutic efficacy or novel mechanisms of action. |
Integration with Artificial Intelligence and Machine Learning in Chemical Space Exploration and Ligand Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of the chemical space around this compound and the design of novel ligands. These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that can accelerate the drug discovery process.
One of the key applications of AI and ML is in the development of quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new compounds based on their chemical structure, which allows for the in silico screening of large virtual libraries of imidazopyridine derivatives. For example, a gene expression programming (GEP) based QSAR model has been successfully used to predict the anticoccidial activity of a group of imidazopyridine compounds. nih.gov
Virtual screening of compound libraries using docking simulations is another powerful tool that can be enhanced by AI. Computational screening of an imidazopyridine library against the FLT3 kinase identified a number of hit compounds with high ligand efficiency. nih.gov AI algorithms can be used to refine these screening processes and improve the accuracy of binding affinity predictions.
AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. By training models on large datasets of known drugs and their ADMET profiles, it is possible to predict the pharmacokinetic and toxicological properties of novel imidazopyridine derivatives at an early stage of the drug discovery process. acs.org This can help to reduce the attrition rate of drug candidates in later stages of development.
Furthermore, generative AI models can be used for de novo drug design. These models can learn the underlying patterns in existing datasets of active molecules and then generate novel chemical structures that are predicted to have high activity and favorable drug-like properties. This approach can be used to explore novel regions of the chemical space around the 1H-Imidazo[4,5-c]pyridin-4-ol scaffold and design next-generation ligands with enhanced properties.
The table below highlights the key applications of AI and machine learning in the future research of this compound.
| AI/ML Application | Description | Impact on Research |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models that correlate chemical structure with biological activity. | Rapid in silico screening of virtual libraries and prioritization of synthetic targets. |
| Virtual Screening and Docking | Computational screening of large compound libraries against a biological target to identify potential hits. | Identification of novel hit compounds with desired biological activity. |
| ADMET Prediction | Prediction of the pharmacokinetic and toxicological properties of drug candidates. | Early identification of compounds with poor drug-like properties, reducing late-stage attrition. |
| De Novo Drug Design | Generation of novel chemical structures with desired properties using generative AI models. | Exploration of novel chemical space and design of next-generation ligands with enhanced potency and selectivity. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural integrity of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide?
- Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation. For example, NMR can resolve aromatic proton environments and substituent effects (e.g., benzyl or methoxy groups), while NMR confirms carbon backbone integrity. High-resolution MS (HRMS) ensures molecular weight accuracy. These methods were applied to structurally related compounds, such as 1H-imidazo[4,5-c]pyridine-4,6-diamine derivatives, to resolve substituent-specific spectral shifts .
Q. How can researchers differentiate between positional isomers or impurities in this compound during synthesis?
- Answer : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is effective for separating positional isomers or detecting impurities. Coupling this with tandem MS (LC-MS/MS) enhances specificity. For example, halogenated analogs (e.g., bromo or chloro derivatives) exhibit distinct retention times and fragmentation patterns. Impurity profiling guidelines from pharmacopeial standards (e.g., USP/EP protocols) should be followed, as demonstrated in analyses of related imidazo[4,5-c]quinolinone derivatives .
Q. What are the primary pharmacological targets associated with 1H-imidazo[4,5-c]pyridine derivatives?
- Answer : These compounds are frequently studied as Toll-like receptor 7 (TLR7) agonists or adenosine A3 receptor modulators. For instance, 1H-imidazo[4,5-c]quinoline derivatives show potent TNF-α suppression and antiviral activity via TLR7 activation . Advanced analogs like LUF6000 act as allosteric enhancers of adenosine A3 receptors, demonstrating structure-dependent modulation of receptor binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 1H-imidazo[4,5-c]pyridine derivatives?
- Answer : SAR optimization involves systematic substitution at positions 1, 2, and 4 of the imidazo[4,5-c]pyridine core. For example:
- Position 1 : Alkyl or benzyl groups enhance solubility and receptor affinity (e.g., 2-methylpropyl groups in sotirimod improved antiviral activity) .
- Position 2 : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability, while methoxy groups enhance TLR7 binding .
- Position 4 : Amine or hydroxyl groups are critical for hydrogen bonding with biological targets (e.g., TNF-α suppression in imidazoquinolines) .
Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to guide synthesis .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar derivatives?
- Answer : Discrepancies often arise from assay conditions (e.g., cell type, concentration) or purity issues. To address this:
- Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 for TLR7, Jurkat for TNF-α).
- Analytical Rigor : Use orthogonal purity checks (e.g., elemental analysis, HPLC) to exclude batch-specific impurities.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., conflicting TNF-α IC50 values for imidazoquinolines may reflect differential substitution patterns) .
Q. How can crystallographic data inform the design of 1H-imidazo[4,5-c]pyridine-based therapeutics?
- Answer : Single-crystal X-ray diffraction provides atomic-level insights into molecular conformation and intermolecular interactions. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol revealed halogen bonding and π-π stacking critical for stabilizing protein-ligand complexes. Software like Olex2 or SHELX refines crystallographic data to guide rational drug design .
Methodological Resources
- Synthetic Protocols : Detailed procedures for imidazo[4,5-c]pyridine synthesis, including cyclocondensation and bromination steps, are available in peer-reviewed journals (e.g., Bioorganic & Medicinal Chemistry) .
- Computational Tools : Density Functional Theory (DFT) calculations (Gaussian 09) predict electronic properties, while MD simulations (GROMACS) model receptor dynamics .
- Regulatory Standards : Pharmacopeial guidelines (USP/EP) provide impurity thresholds and stability testing protocols for preclinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
